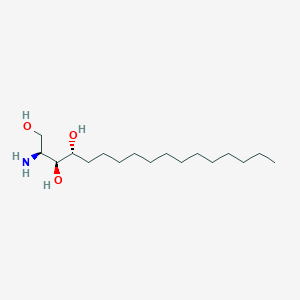

4-hydroxysphinganine (C17 base)

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R)-2-aminoheptadecane-1,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)17(21)15(18)14-19/h15-17,19-21H,2-14,18H2,1H3/t15-,16+,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOLYWXODIHTSI-BBWFWOEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(C(C(CO)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of 4-Hydroxysphinganine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxysphinganine, also known as phytosphingosine, is a crucial trihydroxy long-chain base (LCB) that forms the backbone of a significant portion of plant sphingolipids. These complex lipids are not merely structural components of cellular membranes but also play pivotal roles in signaling pathways governing programmed cell death, stress responses, and development. The biosynthesis of 4-hydroxysphinganine is a key regulatory node in sphingolipid metabolism. This technical guide provides an in-depth exploration of the biosynthetic pathway of 4-hydroxysphinganine in plants, with a focus on the model organism Arabidopsis thaliana. It consolidates quantitative data on sphingolipid composition, details key experimental protocols for studying this pathway, and presents visual diagrams of the metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant biology, lipidomics, and drug development seeking to understand and manipulate this vital metabolic pathway.

The Core Biosynthetic Pathway

The synthesis of 4-hydroxysphinganine in plants is a multi-step process that begins with the de novo synthesis of sphingolipids in the endoplasmic reticulum (ER). The foundational long-chain base, sphinganine (dihydrosphingosine), is the direct precursor to 4-hydroxysphinganine.

The key enzymatic step is the hydroxylation of sphinganine at the C-4 position. This reaction is catalyzed by a class of enzymes known as Long-Chain Base C-4 Hydroxylases , also referred to as Sphingoid Base Hydroxylases (SBH). These enzymes are di-iron-oxo type hydroxylases.[1]

In the model plant Arabidopsis thaliana, two genes have been identified to encode for LCB C-4 hydroxylases:

-

SBH1 (At1g69640)

-

SBH2 (At1g14290)[1]

Both SBH1 and SBH2 are integral membrane proteins localized to the endoplasmic reticulum .[2] The hydroxylation reaction requires molecular oxygen and a reducing agent, typically NADH or NADPH.[2]

The overall reaction can be summarized as:

Sphinganine + O₂ + NAD(P)H + H⁺ → 4-Hydroxysphinganine + H₂O + NAD(P)⁺

The resulting 4-hydroxysphinganine can then be utilized by ceramide synthases to form phytoceramides, which are further modified to produce complex sphingolipids like glycosyl inositol phosphoceramides (GIPCs), the most abundant class of sphingolipids in plants.[3]

Visualizing the Biosynthetic Pathway

References

- 1. Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Post‐genomic Approach to Understanding Sphingolipid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of Phytosphingosine (C17 Base) in Yeast Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosphingosine (PHS), a C17 sphingoid long-chain base, is a critical signaling molecule in the budding yeast Saccharomyces cerevisiae. Far from being a mere structural component of complex sphingolipids, PHS actively participates in the regulation of fundamental cellular processes. This technical guide provides an in-depth exploration of the signaling functions of PHS, with a particular focus on its roles in the Pkh1/2-Ypk1/2 and TORC2 signaling cascades, endocytosis, and apoptosis. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating complex signaling networks and workflows through Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers investigating yeast cell signaling and for professionals in drug development targeting sphingolipid metabolic pathways.

Introduction to Phytosphingosine in Yeast

Saccharomyces cerevisiae primarily synthesizes sphingolipids containing a C18 phytosphingosine backbone. PHS levels are tightly regulated and fluctuate in response to environmental cues, most notably heat stress.[1] Its strategic position in the sphingolipid metabolic pathway allows it to function as a key signaling hub, influencing a multitude of downstream cellular events.

Core Signaling Pathways Modulated by Phytosphingosine

The Pkh1/2-Ypk1/2 Signaling Axis: A Central Effector Pathway

A primary mechanism through which PHS exerts its signaling effects is through the direct activation of the phosphoinositide-dependent kinase-1 (PDK1) homologs, Pkh1 and Pkh2.[2] This activation, in turn, leads to the phosphorylation and activation of the downstream AGC family kinases, Ypk1 and Ypk2.[2] This signaling cascade is crucial for maintaining cell wall integrity, regulating cell growth, and responding to various stresses.[3]

Signaling Pathway Diagram:

Interplay with TORC2 Signaling

The Target of Rapamycin Complex 2 (TORC2) is another critical regulator of cell growth and membrane homeostasis that intersects with PHS signaling. TORC2 is responsible for the phosphorylation and activation of Ypk1, and this activity is responsive to membrane stress.[4][5] Sphingolipid depletion, which can alter PHS levels, leads to increased TORC2-dependent phosphorylation of Ypk1.[4] This suggests a feedback loop where cellular sphingolipid status, including PHS levels, influences TORC2 activity to maintain homeostasis.

Signaling Pathway Diagram:

References

- 1. Phytosphingosine as a specific inhibitor of growth and nutrient import in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The sphingoid long chain base phytosphingosine activates AGC-type protein kinases in Saccharomyces cerevisiae including Ypk1, Ypk2, and Sch9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TORC2-dependent protein kinase Ypk1 phosphorylates ceramide synthase to stimulate synthesis of complex sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of 4-Hydroxysphinganine in Fungal Membrane Integrity and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxysphinganine, also known as phytosphingosine (PHS), is a critical sphingolipid long-chain base abundant in fungal cell membranes.[1] It serves not only as a fundamental structural component, influencing membrane fluidity and organization, but also as a key precursor in the biosynthesis of complex sphingolipids essential for fungal growth, signaling, and pathogenesis.[2][3] This technical guide provides an in-depth exploration of the biological functions of 4-hydroxysphinganine in fungal membranes, offering a comprehensive resource for researchers in mycology and professionals engaged in the development of novel antifungal therapeutics. The unique aspects of fungal sphingolipid metabolism, particularly the synthesis and utilization of 4-hydroxysphinganine, present promising targets for new antifungal drug discovery.[4]

Introduction: The Significance of 4-Hydroxysphinganine in Fungi

Fungal membranes are dynamic structures crucial for cellular homeostasis, environmental sensing, and interaction with host organisms.[5][6] Sphingolipids, alongside glycerophospholipids and ergosterol, are major constituents of these membranes. In fungi, the sphingolipid profile is distinct from that of mammals, with 4-hydroxysphinganine being a prominent long-chain base.[5] This molecule is synthesized through the hydroxylation of dihydrosphingosine (sphinganine) by the enzyme dihydrosphingosine C4-hydroxylase (Sur2/Syr2).[2][5] The presence of the hydroxyl group at the C4 position significantly impacts the physicochemical properties of the sphingolipids and the membranes they inhabit.

4-Hydroxysphinganine is a central intermediate in the synthesis of complex inositol-containing sphingolipids, such as inositol phosphorylceramides (IPCs), which are vital for fungal viability and virulence.[3][4] Given its importance and the fact that the enzymes involved in its synthesis are unique to fungi, the 4-hydroxysphinganine pathway has emerged as a key target for the development of novel antifungal agents.[3]

Biosynthesis of 4-Hydroxysphinganine in Fungi

The de novo synthesis of sphingolipids in fungi begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[2] A series of enzymatic reactions leads to the formation of dihydrosphingosine, the immediate precursor to 4-hydroxysphinganine.

Caption: Simplified overview of the de novo sphingolipid biosynthesis pathway in fungi highlighting the central role of 4-hydroxysphinganine.

Biological Functions in Fungal Membranes

Structural Role and Membrane Properties

4-Hydroxysphinganine is a fundamental component that influences the physical characteristics of the fungal membrane. When incorporated into ceramides, the hydroxyl group at the C4 position can participate in hydrogen bonding, leading to more ordered and stable membrane domains.[7]

-

Membrane Thickness and Fluidity: The incorporation of phytosphingosine-containing ceramides into phospholipid bilayers has been shown to increase membrane thickness.[7] This alteration in bilayer structure can, in turn, affect membrane fluidity, which is crucial for the function of embedded proteins and for cellular processes like endocytosis.[8][9][10]

-

Lipid Raft Formation: 4-Hydroxysphinganine-derived sphingolipids are key components of lipid rafts, which are specialized membrane microdomains enriched in sterols and sphingolipids.[6][11] These rafts are implicated in organizing signaling complexes and are important for the localization and function of various membrane proteins.[6]

Role in Fungal Signaling and Pathogenesis

Beyond its structural contributions, 4-hydroxysphinganine and its downstream metabolites are involved in crucial signaling pathways that regulate fungal growth, development, and virulence.

-

Precursor to Inositol Phosphorylceramides (IPCs): 4-Hydroxysphinganine is the precursor for phytoceramide, which is subsequently converted to IPCs.[2][4] IPCs are the most abundant class of sphingolipids in many fungi and are essential for viability.[4] The enzymes involved in IPC synthesis are unique to fungi, making them attractive antifungal targets.[3][4]

-

Regulation of Virulence Factors: The integrity of the sphingolipid biosynthetic pathway, including the production of 4-hydroxysphinganine, is critical for the expression of virulence factors in pathogenic fungi.[4] For example, defects in this pathway can impair hyphal formation, stress responses, and the ability to cause disease.[2][3]

Quantitative Data on the Effects of 4-Hydroxysphinganine

The following table summarizes quantitative data regarding the antifungal activity of exogenously applied phytosphingosine against various fungal pathogens.

| Fungal Species | Assay Type | Concentration | Effect | Reference |

| Sclerotinia sclerotiorum | Liquid Medium Growth | 80 µM | Significant inhibition of fungal growth | [12] |

| Fusarium graminearum | Liquid Medium Growth | 80 µM | Partial inhibition of fungal growth | [12] |

| Verticillium longisporum | Liquid Medium Growth | 80 µM | Significant inhibition of fungal growth | [12] |

| Candida albicans | N/A | Not Specified | Permeabilization of the plasma membrane, leading to cell death. | [13] |

Experimental Protocols

Extraction of Fungal Sphingolipids

A widely used method for the extraction of lipids from fungal cells is a modification of the Folch and Bligh and Dyer methods.[2][14]

Protocol:

-

Cell Harvesting: Grow fungal cells to the desired growth phase and harvest by centrifugation.

-

Washing: Wash the cell pellet with distilled water to remove any residual medium.

-

Cell Disruption: Resuspend the cell pellet in a suitable solvent (e.g., methanol) and disrupt the cells using glass beads and vigorous vortexing or other mechanical means.

-

Lipid Extraction:

-

Add chloroform and water to the disrupted cell suspension to achieve a final chloroform:methanol:water ratio of approximately 8:4:3 (v/v/v).

-

Vortex the mixture thoroughly and then centrifuge to separate the phases.

-

The lower organic phase contains the lipids.

-

-

Drying and Storage:

-

Carefully collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Store the dried lipid extract at -20°C or -80°C until further analysis.

-

Analysis of 4-Hydroxysphinganine and its Derivatives

High-Performance Liquid Chromatography (HPLC):

HPLC is a common technique for separating and quantifying sphingolipids.[15]

-

Derivatization (Optional but often necessary for detection): Free sphingoid bases can be derivatized with a fluorescent tag (e.g., o-phthalaldehyde (OPA) or NBD-Cl) to enhance detection sensitivity.

-

Chromatographic Separation:

-

Reconstitute the dried lipid extract in a suitable mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the sphingolipids using a gradient of organic solvents (e.g., methanol, acetonitrile) and water.

-

-

Detection:

-

If derivatized, use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen tag.

-

Alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.

-

Mass Spectrometry (MS):

MS, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of sphingolipids.[2]

-

Sample Introduction: Introduce the lipid extract into the mass spectrometer, either directly via infusion or after separation by LC.

-

Ionization: Use a soft ionization technique, such as electrospray ionization (ESI), to generate ions of the lipid molecules with minimal fragmentation.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions to identify the different sphingolipid species present in the sample.

-

Tandem MS (MS/MS): For structural elucidation, select a specific ion and fragment it to obtain a characteristic fragmentation pattern that can confirm the identity of the sphingolipid.

Caption: A general experimental workflow for the investigation of 4-hydroxysphinganine's role in fungal membranes.

4-Hydroxysphinganine and Antifungal Drug Development

The enzymes involved in the synthesis of 4-hydroxysphinganine and its downstream products are attractive targets for novel antifungal therapies due to their absence in humans.[3]

-

Inhibitors of Dihydrosphingosine C4-hydroxylase (Sur2): Targeting this enzyme would block the production of 4-hydroxysphinganine and, consequently, the synthesis of essential IPCs. This is expected to have a potent fungicidal effect.[3]

-

Synergistic Drug Combinations: Understanding the role of 4-hydroxysphinganine in membrane integrity can inform the development of combination therapies. For instance, drugs that disrupt the sphingolipid pathway could potentially sensitize fungi to existing antifungals that target the cell membrane or cell wall.[16][17]

Conclusion

4-Hydroxysphinganine is a multifaceted molecule in fungi, playing indispensable roles in membrane structure, signaling, and pathogenesis. Its abundance in fungi and the uniqueness of its biosynthetic pathway make it and its associated enzymes prime targets for the development of the next generation of antifungal drugs. A deeper understanding of the biological functions of 4-hydroxysphinganine will be crucial for exploiting this pathway to combat the growing threat of fungal infections and antifungal resistance.[18][19] This guide provides a foundational resource to stimulate further research and development in this promising area.

References

- 1. Phytosphingosine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]

- 3. Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipids as targets for treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biological functions of sphingolipids in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Membrane Sphingolipids Regulate the Fitness and Antifungal Protein Susceptibility of Neurospora crassa [frontiersin.org]

- 7. Influence of phytosphingosine-type ceramides on the structure of DMPC membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Membrane Fluidity and Temperature Sensing Are Coupled via Circuitry Comprised of Ole1, Rsp5, and Hsf1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I [mdpi.com]

- 10. Lipid composition in fungal membrane models: effect of lipid fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phytosphingosine kills Candida albicans by disrupting its cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal resistance: Emerging mechanisms and implications (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. Antifungal drug resistance: an update - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Significance of C17 Sphingoid Bases in Eukaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are fundamental components of eukaryotic cell membranes, serving both structural and signaling roles. While C18 sphingoid bases are the most common in mammals, certain eukaryotic lineages utilize odd-chain sphingoid bases, notably C17 variants. This technical guide provides an in-depth exploration of the evolutionary significance, biosynthesis, and physiological roles of C17 sphingoid bases. The nematode Caenorhabditis elegans is highlighted as a primary model organism, as it predominantly synthesizes C17 iso-branched sphingoid bases. We delve into the unique biosynthetic pathways, the potential evolutionary advantages related to membrane biophysics and environmental adaptation, and the current understanding of their roles in cellular signaling. This guide also includes detailed experimental protocols for the analysis of these lipids and visual workflows to aid in future research.

Introduction: The Enigma of Odd-Chain Sphingoid Bases

Sphingolipids are a diverse class of lipids defined by a long-chain amino alcohol backbone, the sphingoid base. In mammals, the predominant sphingoid base is the 18-carbon molecule, sphingosine (d18:1). However, a fascinating diversity in sphingolipid structure exists across the eukaryotic domain, including variations in chain length, branching, and saturation. Among these variations, the presence of C17 sphingoid bases presents an intriguing evolutionary question. These "uncommon" sphingoid bases are not merely trace components in some organisms but constitute the major sphingolipid species, as is the case with the iso-branched C17 sphingoid bases in the nematode Caenorhabditis elegans.[1]

The evolutionary pressures that have led to the selection and maintenance of this distinct sphingolipid profile are not yet fully understood. It is hypothesized that the unique biophysical properties conferred by C17 and particularly iso-branched sphingoid bases may offer adaptive advantages related to membrane fluidity, environmental stress resistance, and host-pathogen interactions. This guide aims to synthesize the current knowledge on C17 sphingoid bases to provide a comprehensive resource for researchers investigating lipid biology, evolutionary biochemistry, and novel therapeutic targets.

Phylogenetic Distribution of C17 Sphingoid Bases

While C18 sphingoid bases are ubiquitous, the distribution of C17 sphingoid bases is more sporadic across eukaryotic lineages. The most well-characterized example is the nematode C. elegans, where iso-branched C17 sphingoid bases are the primary type.[1] Evidence for the presence of C17 sphingoid bases in other organisms is emerging, though often as minor components.

| Eukaryotic Group | Organism | C17 Sphingoid Base Type | Abundance | Reference(s) |

| Nematoda | Caenorhabditis elegans | iso-branched d17:0 and d17:1 | Major Component | [1][2] |

| Mammalia | Human (Skin) | Straight-chain d17:1 | Minor Component | [3] |

| Insecta | Various species | Straight-chain and branched | Detected | [4] |

This table summarizes available data; further research is needed for a comprehensive phylogenetic survey.

Biosynthesis of C17 Sphingoid Bases

The biosynthesis of sphingoid bases begins with the condensation of L-serine and a long-chain fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). The chain length of the resulting sphingoid base is determined by the fatty acyl-CoA substrate.

The Canonical C18 Pathway

In most mammals, SPT preferentially uses palmitoyl-CoA (C16:0) to produce 3-ketosphinganine, which is then reduced to sphinganine (d18:0), the C18 backbone of most mammalian sphingolipids.

The C17 Iso-Branched Pathway in C. elegans

C. elegans utilizes a distinct pathway to generate its characteristic C17 iso-branched sphingoid bases. This pathway begins with the synthesis of iso-branched fatty acids, which are derived from branched-chain amino acids like leucine.[1] The key steps are:

-

Precursor Synthesis: Leucine is metabolized to produce isovaleryl-CoA, which serves as a primer for fatty acid synthesis.

-

Elongation: A series of elongation steps, involving enzymes such as ELO-5 and ELO-6, generates C15iso-CoA.[5]

-

SPT Condensation: The C. elegans serine palmitoyltransferase then utilizes C15iso-CoA as its substrate, condensing it with L-serine to form the C17 iso-branched 3-ketosphinganine.

-

Downstream Modifications: This precursor is then reduced to C17 iso-branched sphinganine (id17:0) and can be further desaturated to form C17 iso-branched sphingosine (id17:1).[1]

Caption: Biosynthesis of C17 iso-branched sphingoid bases in C. elegans.

Evolutionary Significance and Functional Implications

The prevalence of C17 iso-branched sphingoid bases in C. elegans suggests a significant evolutionary advantage. While direct evidence is still being gathered, several hypotheses have been proposed:

-

Membrane Biophysics: The iso-branch in the acyl chain disrupts the tight packing of lipids in the membrane.[5] This could be an adaptation to maintain membrane fluidity across varying environmental temperatures, a crucial factor for poikilothermic organisms like nematodes.

-

Development and Survival: Studies have shown that the synthesis of iso-branched fatty acids and, consequently, C17 iso-branched sphingolipids is essential for the post-embryonic growth and survival of C. elegans, particularly under conditions of metabolic stress like high glucose levels.[5] Straight-chain sphingoid bases are unable to rescue developmental defects caused by the absence of their iso-branched counterparts, highlighting the structural specificity and functional importance of the iso-branch.[2]

-

Host-Pathogen Interactions: The unique lipid composition of the nematode's cell surfaces may play a role in interactions with pathogens, potentially serving as a defense mechanism or influencing symbiotic relationships.

Signaling Roles of C17 Sphingoid Bases

Sphingoid bases and their phosphorylated derivatives, such as sphingosine-1-phosphate (S1P), are critical signaling molecules that regulate a wide array of cellular processes, including cell proliferation, apoptosis, and migration. It is plausible that C17 sphingoid bases and their metabolites, such as C17-S1P, perform similar signaling functions.

While specific receptors or signaling pathways uniquely activated by C17-S1P have not yet been definitively identified, it is likely that C17-S1P can interact with the same family of S1P receptors (S1PR1-5) as C18-S1P. However, the difference in chain length and the presence of an iso-branch may modulate the binding affinity and downstream signaling efficacy.

Caption: Putative signaling pathway of C17-Sphingosine-1-Phosphate (C17-S1P).

Experimental Protocols

The analysis of C17 sphingoid bases relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for the extraction and quantification of sphingolipids from biological samples, which can be adapted for the specific analysis of C17 sphingoid bases.

Sphingolipid Extraction

-

Sample Preparation: Homogenize approximately 10^6 cells or 10 mg of tissue in a suitable buffer.

-

Internal Standard Spiking: Add a known amount of a C17 sphingolipid internal standard cocktail. This is crucial for accurate quantification, especially when analyzing samples that do not endogenously produce C17 bases. For samples like C. elegans, a different odd-chain or deuterated standard would be necessary.

-

Solvent Extraction: Perform a one-phase organic solvent extraction using a mixture of chloroform and methanol. A common method is a modified Bligh-Dyer extraction.

-

Phase Separation: Induce phase separation by adding water and chloroform. Collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol).

LC-MS/MS Analysis

-

Chromatography:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phases: A gradient elution is employed, commonly with a mobile phase A consisting of water with formic acid and ammonium formate, and a mobile phase B consisting of methanol or acetonitrile with formic acid and ammonium formate.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic lipids.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is most common for sphingoid bases and their derivatives.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the C17 sphingoid base) and a specific product ion (a characteristic fragment generated by collision-induced dissociation).

-

MRM Transitions (Example for C17 Sphingosine):

-

Precursor Ion (m/z): 286.3

-

Product Ion (m/z): 268.3 (corresponding to the loss of water)

-

-

Proposed Experimental Workflow

To further elucidate the evolutionary significance of C17 sphingoid bases, a structured experimental approach is necessary. The following workflow outlines a potential research strategy.

Caption: Experimental workflow to investigate the significance of C17 sphingoid bases.

Conclusion and Future Directions

The study of C17 sphingoid bases, particularly the iso-branched forms found in C. elegans, offers a unique window into the evolutionary diversification of lipid metabolism. Current evidence strongly suggests that these unique structures are not merely evolutionary relics but are functionally significant, contributing to essential processes like development and stress adaptation, likely through the modulation of membrane biophysical properties.

For researchers in drug development, understanding these alternative sphingolipid pathways could unveil novel therapeutic targets. For instance, inhibitors of the enzymes responsible for iso-branched fatty acid synthesis could be potent and specific anti-nematode agents.

Future research should focus on a broader phylogenetic survey to identify other organisms that utilize C17 sphingoid bases, comparative studies on the biophysical properties of membranes containing C17 versus C18 sphingolipids, and detailed investigations into the potential for unique signaling roles of C17-S1P and other metabolites. Such studies will be crucial in fully unraveling the evolutionary and physiological importance of this fascinating class of lipids.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and conserved function of iso-branched sphingoid bases from the nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biophysical properties of sphingosine, ceramides and other simple sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxysphinganine as a Precursor in Complex Sphingolipid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxysphinganine, also known as phytosphingosine, is a critical sphingoid base that serves as a fundamental precursor in the biosynthesis of a diverse array of complex sphingolipids, particularly phytoceramides and their derivatives. These lipids are integral to the structural integrity and signaling functions of cellular membranes, especially in the skin, plants, and yeast. This technical guide provides a comprehensive overview of the metabolic pathways involving 4-hydroxysphinganine, the key enzymes that regulate its synthesis and conversion, and its role in cellular signaling. Furthermore, we present detailed experimental protocols for the analysis of 4-hydroxysphinganine-derived sphingolipids, quantitative data on enzyme kinetics and lipid abundance, and discuss the implications for drug development, particularly in dermatology and beyond.

Introduction to 4-Hydroxysphinganine and its Significance

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. While sphingosine is the most well-known sphingoid base in mammals, 4-hydroxysphinganine is distinguished by an additional hydroxyl group at the C4 position. This structural modification confers unique properties to the resulting complex sphingolipids, influencing membrane fluidity, lipid packing, and signaling activities.

Phytosphingosine is particularly abundant in the stratum corneum of the epidermis, where it is a key component of ceramides that form the skin's permeability barrier.[1][2] Its presence is crucial for maintaining skin hydration and protecting against environmental insults.[1][2] In plants and fungi, 4-hydroxysphinganine is a major sphingoid base, highlighting its evolutionary significance.[3] Dysregulation of 4-hydroxysphinganine metabolism has been implicated in various skin disorders, making the enzymes in its metabolic pathway attractive targets for therapeutic intervention.[4][5]

Biosynthesis of Complex Sphingolipids from 4-Hydroxysphinganine

The synthesis of complex sphingolipids from 4-hydroxysphinganine is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum (ER). The pathway begins with the de novo synthesis of dihydroceramide, which is then hydroxylated to form phytoceramide.

Key Enzymatic Steps

-

Serine Palmitoyltransferase (SPT): This enzyme catalyzes the initial and rate-limiting step in sphingolipid biosynthesis, the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[6]

-

3-Ketodihydrosphingosine Reductase: This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).[6]

-

Ceramide Synthases (CerS): Dihydrosphingosine is acylated by a family of six ceramide synthases in mammals, each with specificity for different fatty acyl-CoA chain lengths, to form dihydroceramides.[3]

-

Dihydroceramide Δ4-Desaturase/C4-Hydroxylase (DEGS2): This bifunctional enzyme is a critical control point. It can either introduce a double bond into dihydroceramide to form ceramide (desaturase activity) or hydroxylate dihydroceramide at the C4 position of the sphingoid base to produce phytoceramide (hydroxylase activity).[7][8] The relative activities of these two functions can determine the balance between different classes of sphingolipids.

-

Formation of Complex Sphingolipids: Phytoceramide serves as a precursor for more complex sphingolipids. For instance, it can be glycosylated by glucosylceramide synthase to form glucosylphytoceramide, a precursor to gangliosides. It can also be phosphorylated to generate the signaling molecule phytosphingosine-1-phosphate.

Biosynthesis Pathway Diagram

References

- 1. Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl phytosphingosine to improve the physiological properties of human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care [mdpi.com]

- 3. Australian research explores phytosphingosine-based ceramide formulations for atopic skin care [personalcareinsights.com]

- 4. researchgate.net [researchgate.net]

- 5. Bifunctional DEGS2 has higher hydroxylase activity toward substrates with very-long-chain fatty acids in the production of phytosphingosine ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bifunctional DEGS2 has higher hydroxylase activity toward substrates with very-long-chain fatty acids in the production of phytosphingosine ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydroceramide:sphinganine C-4-hydroxylation requires Des2 hydroxylase and the membrane form of cytochrome b5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Cascade Initiated by Phytosphingosine-1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosphingosine-1-phosphate (P1P), a bioactive sphingolipid, is emerging as a critical signaling molecule involved in a myriad of cellular processes. While structurally similar to the well-characterized sphingosine-1-phosphate (S1P), P1P exhibits a distinct signaling profile, primarily through its high-affinity interaction with specific G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the P1P-initiated signaling cascade, from receptor engagement to downstream cellular responses. It is designed to equip researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate this important signaling pathway. This document outlines the key molecular players, summarizes quantitative data, and provides step-by-step methodologies for essential experiments, complemented by visual diagrams to elucidate complex signaling networks and workflows.

Introduction to Phytosphingosine-1-Phosphate Signaling

Phytosphingosine-1-phosphate is a phosphorylated derivative of phytosphingosine, a sphingoid base prevalent in yeast, plants, and mammals.[1] P1P acts as an extracellular signaling molecule, modulating a variety of physiological and pathological processes, including immune responses, cell migration, and differentiation.[1][2] Its signaling is primarily mediated through the family of S1P receptors, which are members of the GPCR superfamily.[1]

The P1P Signaling Cascade

The signaling cascade initiated by P1P follows a canonical GPCR activation pathway, leading to the activation of various downstream effector proteins.

Receptor Binding and G Protein Activation

P1P has been identified as a high-affinity ligand for the S1P receptor subtype 4 (S1P4/Edg-6).[1] The binding affinity of P1P for the S1P4 receptor is significantly higher than that of S1P itself.[1] Upon binding, P1P induces a conformational change in the S1P4 receptor, facilitating its interaction with and activation of heterotrimeric G proteins. The S1P4 receptor is known to couple to Gαi and Gα12/13 proteins.[3] This activation involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to activate downstream effectors.[4][5]

Downstream Signaling Pathways

The activation of Gαi and Gα12/13 by the P1P-S1P4 complex triggers multiple downstream signaling pathways that regulate key cellular functions.

The Gα12/13 pathway is a primary activator of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[3][6] These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[7] Activation of Rho GTPases by P1P-S1P4 signaling leads to significant cytoskeletal rearrangements, affecting cell shape and motility.[3] For instance, RhoA activation promotes the formation of stress fibers and focal adhesions, while Rac1 and Cdc42 are involved in the formation of lamellipodia and filopodia, respectively.[6]

The Gαi pathway, upon activation, can lead to the stimulation of the MAP kinase cascade, particularly the extracellular signal-regulated kinase (ERK).[1][8] The MAPK pathway is a crucial signaling module that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.[8][9] P1P-mediated activation of ERK can contribute to its effects on cell growth and differentiation.

S1P4 receptor activation can also lead to the stimulation of Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[10] This increase in intracellular calcium concentration acts as a second messenger, influencing a variety of cellular processes.[10]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the P1P signaling cascade. This data is essential for understanding the potency and efficacy of P1P as a signaling molecule.

Table 1: Ligand Binding Affinities for S1P4 Receptor

| Ligand | Receptor | Binding Affinity (Ki/Kd) | Cell Type/System | Reference |

| Phytosphingosine-1-Phosphate (P1P) | S1P4 | 1.6 nM (Ki) | CHO cells | [1] |

| Sphingosine-1-Phosphate (S1P) | S1P4 | 119 +/- 20 nM (Ki) | CHO cells | [1] |

| Dihydrosphingosine-1-Phosphate (DHS1P) | S1P4 | 10 - 210 nM (varied reports) | Various | [11] |

Table 2: Concentration-Response Data for P1P-Mediated Cellular Effects

| Cellular Response | Ligand | EC50/IC50 | Cell Type | Reference |

| GTPγS Binding | Dihydrosphingosine-1-Phosphate (DHS1P) | 4 nM (EC50) | Ba/F3-S1P4 cells | [11] |

| GTPγS Binding | Sphingosine-1-Phosphate (S1P) | 41 nM (EC50) | Ba/F3-S1P4 cells | [11] |

| Calcium Mobilization | Sphingosine-1-Phosphate (S1P) | 420 nM (EC50) | HUVECs | [10] |

Note: Direct EC50/IC50 values for P1P-mediated downstream effects are not as extensively reported as for S1P. The provided data for related ligands offers a comparative context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the P1P signaling cascade.

Radioligand Binding Assay

This protocol is for determining the binding affinity of P1P and other ligands to the S1P4 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

HEPES-Na (pH 7.5)

-

MgCl2

-

CaCl2

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell membranes expressing S1P4 receptor

-

Radiolabeled ligand (e.g., [32P]S1P or [3H]DH-S1P)

-

Unlabeled P1P and other competitor ligands

-

96-well glass fiber filter plates

-

Scintillation counter

Procedure:

-

Prepare Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA.[12]

-

Prepare Receptor Membranes: Dilute the S1P4-expressing cell membranes in the assay buffer to a final concentration of 1-2 µg of protein per well. Keep on ice.[12]

-

Prepare Ligand Solutions:

-

Dissolve unlabeled P1P and other competitor ligands in DMSO or methanol to a high stock concentration (1-10 mM).

-

Perform serial dilutions of the stock solutions in the assay buffer to achieve a range of final concentrations (e.g., 0.001 nM to 100 µM).[12]

-

Dilute the radiolabeled ligand in the assay buffer to a final concentration of 0.1-0.2 nM.[12]

-

-

Assay Setup:

-

Pre-soak the 96-well glass fiber filter plate with 100 µL of assay buffer per well for 60 minutes.

-

In a separate 96-well plate, add 50 µL of the diluted competitor ligand solutions (or buffer for total binding) to each well.

-

Add 50 µL of the diluted receptor membrane suspension to each well.

-

Pre-incubate the plate for 30 minutes at room temperature with gentle agitation.[12]

-

-

Binding Reaction:

-

Add 50 µL of the diluted radiolabeled ligand to each well to initiate the binding reaction (final volume 150 µL).

-

Incubate for 60 minutes at room temperature.[12]

-

-

Termination and Washing:

-

Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.

-

Wash each filter five times with 200 µL of ice-cold assay buffer.[12]

-

-

Detection:

-

Dry the filter plate.

-

Measure the radioactivity retained on the filters using a scintillation counter.[12]

-

-

Data Analysis:

-

Determine specific binding by subtracting non-specific binding (radioactivity in the presence of a high concentration of unlabeled ligand) from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve and calculate the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Rho GTPase Activation Assay (G-LISA)

This protocol describes a colorimetric ELISA-based method to measure the activation of RhoA, Rac1, or Cdc42 in response to P1P stimulation.[10]

Materials:

-

G-LISA Activation Assay Kit (specific for RhoA, Rac1, or Cdc42)

-

Cell culture plates and reagents

-

P1P

-

Ice-cold PBS

-

Cell lysis buffer (provided in the kit)

-

Microplate reader

Procedure:

-

Cell Culture and Stimulation:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free medium overnight.

-

Stimulate the cells with various concentrations of P1P for different time points (e.g., 5, 15, 30, 60 minutes).[12]

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 50 µL of ice-cold cell lysis buffer per well and incubating on ice for 15 minutes.[10]

-

Harvest the cell lysates using a cell scraper and transfer to pre-chilled microfuge tubes.

-

Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C.[10]

-

Collect the supernatant containing the cell lysates.

-

-

G-LISA Assay:

-

Follow the specific instructions provided with the G-LISA kit. This typically involves:

-

Adding equal amounts of protein from each cell lysate to the wells of the G-LISA plate, which are coated with a Rho-GTP-binding protein.

-

Incubating the plate to allow the active (GTP-bound) Rho GTPase to bind to the coated protein.

-

Washing the wells to remove unbound proteins.

-

Adding a primary antibody specific for the Rho GTPase of interest.

-

Adding a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Adding a colorimetric HRP substrate and stop solution.

-

-

-

Detection:

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the amount of active Rho GTPase in the sample.

-

-

Data Analysis:

-

Normalize the absorbance readings to the protein concentration of the lysates.

-

Compare the levels of Rho GTPase activation in P1P-stimulated cells to unstimulated controls.

-

Calcium Imaging Assay

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to P1P stimulation using a fluorescent calcium indicator.

Materials:

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

P1P

-

Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging

Procedure:

-

Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Grow cells to the desired confluency.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash with HBSS.

-

Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.

-

-

Calcium Imaging:

-

Mount the dish or coverslip on the fluorescence microscope.

-

Acquire a baseline fluorescence image before stimulation.

-

Add P1P at the desired concentration to the cells.

-

Immediately begin acquiring a time-lapse series of fluorescence images to capture the change in intracellular calcium levels.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.

-

Normalize the fluorescence intensity (F) to the baseline fluorescence (F0) to calculate the change in fluorescence (F/F0).

-

Plot the F/F0 ratio over time to visualize the calcium transient induced by P1P.

-

References

- 1. Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Assay: Binding affinity to human sphingosine 1-phosphate receptor 1 expressed in CHO cells was determined by using [33P]-S1P as radioligand (CHEMBL80... - ChEMBL [ebi.ac.uk]

- 9. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pubcompare.ai [pubcompare.ai]

Unveiling the Chemical Arsenal of the Oceans: A Technical Guide to the Diverse World of Marine Sphingoid Bases

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the vast and largely untapped diversity of sphingoid bases found in marine organisms. This whitepaper, titled "Aquatic Enigmas: An In-depth Exploration of Marine Sphingoid Base Diversity, Bioactivity, and Analysis," is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the core structures, biological activities, and analytical methodologies related to these potent marine-derived lipids.

Sphingolipids, essential components of cellular membranes, play critical roles in cell signaling and regulation.[1][2][3] Marine organisms, thriving in unique and often extreme environments, have evolved to produce an extraordinary array of structurally novel sphingoid bases, the fundamental building blocks of sphingolipids.[4][5][6] These marine-derived compounds exhibit a wide range of promising biological activities, including potent antitumor, antimicrobial, and immunomodulatory properties, making them a compelling frontier for drug discovery.[2][7][8]

This in-depth guide provides a structured overview of the known diversity of sphingoid bases in marine life, from microalgae and sponges to tunicates, presenting quantitative data in clear, comparative tables. It further details the significant cytotoxic and antimicrobial potential of these molecules, offering valuable data for researchers in oncology and infectious diseases.

A key feature of this whitepaper is the inclusion of detailed experimental protocols for the extraction, separation, and analysis of these complex lipids from marine samples. Furthermore, to elucidate the mechanisms of action of these bioactive compounds, the guide presents meticulously crafted diagrams of key signaling pathways, generated using the DOT language for Graphviz.

I. Quantitative Distribution of Sphingoid Bases in Marine Organisms

The structural diversity of sphingoid bases in the marine environment is vast, with variations in chain length, branching, and the number and position of double bonds and hydroxyl groups.[2] This section summarizes the quantitative composition of major and unique sphingoid bases identified in various marine organisms.

| Marine Organism Phylum/Class | Organism (Species) | Sphingoid Base | Composition (% of Total Sphingoid Bases) | Reference |

| Porifera (Sponges) | Agelas mauritianus | Agelasphins (α-galactosylceramides) | Not specified | [9] |

| Oceanapia phillipensis | Oceanapiside | Not specified | [1] | |

| Monanchora clathrata | Phytoceramides (iso-methyl-branched) | Not specified | [6] | |

| Various (22 species) | Phosphatidylcholine (PC) | 36.8% - 65.8% of total phospholipids | [3][10] | |

| Various (22 species) | Phosphatidylethanolamine (PE) | Major PL in 2 species | [3][10] | |

| Tunicata (Ascidiacea) | Phallusia fumigata | 2-amino-9-methyl-D-erythro-(4E,8E,10E)-octadeca-4,8,10-triene-1,3-diol | Not specified | [11] |

| Didemnum sp. | 2-amino alcohol (related to sphingosine) | Not specified | [11] | |

| Microalgae (Haptophyta) | Tisochrysis lutea | d19:2, d19:3, d19:4 | Molecular signatures | [12] |

| Mollusca (Squid) | Dosidicus gigas | d19:3 (2-amino-9-methyl-4,8,10-octadecatriene-1,3-diol) | 41.4% | [13] |

| Dosidicus gigas | d16:1 | 28.6% | [13] | |

| Dosidicus gigas | d18:1 | 12.9% | [13] | |

| Bacteria (Marine) | Anaerobic Black Sea Bacteria | 1-deoxysphinganines | Present | [14] |

II. Bioactivity of Marine-Derived Sphingoid Bases

The unique structural features of marine sphingoid bases often translate to potent and selective biological activities. This section provides a summary of the cytotoxic effects against cancer cell lines and antimicrobial activities against pathogenic microbes.

A. Cytotoxic Activity (IC₅₀ Values)

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Synthetic Sphingoid Analog 5 | A2780 (Ovarian) | 25 | [1][12] |

| Synthetic Sphingoid Analog 8 | A2780 (Ovarian) | 32 | [1][12] |

| Synthetic Sphingoid Analog 5 | WiDr (Colon) | ~25-32 | [1][12] |

| Synthetic Sphingoid Analog 8 | WiDr (Colon) | ~25-32 | [1][12] |

| Synthetic Sphingoid Analogs (various) | Various (Ovarian, Colon, Lung, Leukemia) | 1.5 - 6.9 | [1][12] |

| Rhizochalinin A | THP-1 (Human Leukemia) | 7.5 | [15] |

| Bathiapeptide A1 | MCF-7 (Breast) | 0.5 | [16] |

| Bathiapeptides A2, B, C, D | MCF-7 (Breast) | 0.5 - 12.4 | [16] |

| Pityriacitrin D | MDA-MB-231 (Breast) | 8.0 | [16] |

| nrCap18 (synthetic peptide derivative) | MDA-MB-231 (Breast) | 0.29 | [17] |

| Doxorubicin (Control) | MDA-MB-231 (Breast) | 1.6 | [17] |

B. Antimicrobial Activity (MIC Values)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Oceanapiside (OPS) | Candida glabrata (Fluconazole-resistant) | 10 | [1][2][18][19] |

| Oceanalin (Aglycone of OPS) | Candida glabrata | 3 | [2] |

| D-sphingosine | Candida glabrata | 30 | [2] |

| Sphinganine | Candida glabrata | 30 | [2] |

| Halocidin (peptide) | Candida albicans | 1 - 4 | [11] |

| Cadiolides E, H | Candida albicans | IC₅₀ 7.62, 10.36 µM | [11] |

| Papillosin (peptide) | Micrococcus luteus | 0.13 - 0.25 | [11] |

| Papillosin (peptide) | Escherichia coli | 0.25 - 0.50 | [11] |

| Purified compound from Bacillus sp. RB27 | MRSA, S. aureus, E. faecalis, C. striatum, S. agalactiae, S. capitis | 0.3125 - 1.25 | [8] |

III. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of marine sphingoid bases.

A. Extraction of Sphingolipids from Marine Invertebrates

This protocol is a modification of the Bligh and Dyer method, optimized for higher lipid yields from marine invertebrate tissues.[7]

-

Sample Preparation: Lyophilize fresh or frozen marine invertebrate tissue to remove water. Grind the lyophilized tissue into a fine powder.

-

Initial Methanol Soak: Suspend the powdered tissue in methanol and let it stand for 24 hours. This initial step has been shown to increase lipid yields by 14% to 30%.[7]

-

Bligh and Dyer Extraction:

-

To the methanol suspension, add chloroform and water to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water).

-

Homogenize the mixture thoroughly using a high-speed homogenizer.

-

Add additional chloroform and water to bring the final solvent ratio to 2:2:1.8, which will induce phase separation.

-

Centrifuge the mixture to facilitate phase separation.

-

-

Lipid Recovery:

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

-

Wash the upper aqueous phase and the solid interface with a small volume of chloroform and add this to the initial chloroform extract.

-

Evaporate the solvent from the combined chloroform extracts under a stream of nitrogen gas to obtain the total lipid extract.

-

-

Storage: Store the dried lipid extract at -20°C or below under a nitrogen atmosphere to prevent oxidation.

B. Separation of Sphingolipid Classes by Thin-Layer Chromatography (TLC)

This protocol describes the separation of neutral and polar lipids, including sphingolipids, from a total lipid extract.[13][20][21][22][23]

-

Plate Preparation: Use pre-coated silica gel 60 TLC plates. Activate the plates by heating at 110°C for 30 minutes prior to use.[22]

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Apply the sample as a small spot or a narrow band onto the origin line of the TLC plate, approximately 2 cm from the bottom edge.

-

Development for Neutral Lipids:

-

Place the TLC plate in a developing chamber saturated with a non-polar solvent system such as petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[21]

-

Allow the solvent to migrate up the plate until the solvent front is about 1 cm from the top edge.

-

Remove the plate and dry it completely.

-

-

Development for Polar Lipids (including Sphingolipids):

-

Visualization:

-

Spray the dried plate with a suitable visualization reagent. For general lipid detection, 50% sulfuric acid followed by charring on a hot plate can be used.[22]

-

Alternatively, for non-destructive visualization, spray with a 0.05% solution of primuline in acetone:water (80:20, v/v) and view under UV light.

-

-

Identification and Quantification: Identify the lipid classes by comparing their migration distances (Rf values) with those of known standards run on the same plate. For quantification, the separated lipid spots can be scraped from the plate, eluted with a suitable solvent, and quantified by other methods.

C. Analysis of Sphingoid Bases by HPLC after Acidic Hydrolysis and Derivatization

This protocol details the release of sphingoid bases from complex sphingolipids and their subsequent analysis by HPLC with fluorescence detection.[7][16][20][25][26]

-

Acidic Hydrolysis:

-

Dissolve the total lipid extract or a purified sphingolipid fraction in 1 M HCl in methanol.

-

Heat the mixture in a sealed tube at 70-90°C for 18 hours to cleave the amide and glycosidic linkages, releasing the free sphingoid bases.[7]

-

-

Extraction of Sphingoid Bases:

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., aqueous ammonia).

-

Extract the liberated sphingoid bases with diethyl ether or another suitable organic solvent.

-

Wash the organic phase with water to remove salts and other polar impurities.

-

Evaporate the organic solvent to dryness.

-

-

Derivatization with o-Phthalaldehyde (OPA):

-

HPLC Analysis:

-

Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

-

Elute the derivatives using a gradient of acetonitrile in water.[20]

-

Detect the fluorescent OPA-derivatized sphingoid bases using a fluorescence detector with excitation at 340 nm and emission at 455 nm.[20]

-

Quantify the individual sphingoid bases by comparing their peak areas to those of known standards.

-

IV. Signaling Pathways and Mechanisms of Action

The unique structures of marine-derived sphingoid bases enable them to interact with specific cellular targets, leading to their observed biological effects. This section illustrates the proposed signaling pathways for three prominent examples.

A. Inhibition of Fungal Ceramide Synthase by Oceanapiside

Oceanapiside, a "two-headed" sphingolipid from the sponge Oceanapia phillipensis, exhibits potent antifungal activity, particularly against fluconazole-resistant Candida glabrata.[1][2][18][19] Its mechanism of action involves the inhibition of sphingolipid biosynthesis at the level of ceramide synthase.[1][18]

Caption: Fungal sphingolipid biosynthesis pathway and the inhibitory action of Oceanapiside.

B. Activation of NKT Cells by KRN7000 (Agelasphin Analog)

KRN7000 is a synthetic analog of agelasphins, α-galactosylceramides isolated from the marine sponge Agelas mauritianus.[8][9] It is a potent activator of Natural Killer T (NKT) cells, a specialized subset of T lymphocytes, through its presentation by the CD1d molecule on antigen-presenting cells (APCs).[11][14][19][27][28]

References

- 1. Cytotoxicity of sphingoid marine compound analogs in mono- and multilayered solid tumor cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New trends in phospholipid class composition of marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing effects of agelasphin-11 on natural killer cell activities of normal and tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of CD1d-restricted NKT cell responses by using N-acyl variants of α-galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Oceanapiside, a Marine Natural Product, Targets the Sphingolipid Pathway of Fluconazole-Resistant Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bce.au.dk [bce.au.dk]

- 21. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 22. Hydrolysis of glycosphingolipids by a sphingolipid ceramide N-deacylase (SCDase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. plaza.umin.ac.jp [plaza.umin.ac.jp]

- 24. researchgate.net [researchgate.net]

- 25. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis of all stereoisomers of KRN7000, the CD1d-binding NKT cell ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genetic Regulation of 4-Hydroxysphinganine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxysphinganine, also known as phytosphingosine, is a critical bioactive sphingolipid involved in a myriad of cellular processes, including cell proliferation, apoptosis, and membrane structure integrity. The precise regulation of its metabolism is paramount for cellular homeostasis, and dysregulation has been implicated in various pathological conditions. This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing the biosynthesis and degradation of 4-hydroxysphinganine. We delve into the key enzymes, their kinetic properties, transcriptional control, and the intricate signaling pathways that modulate their activity. Furthermore, this guide offers detailed experimental protocols for the quantitative analysis of 4-hydroxysphinganine and the assessment of key enzyme activities, alongside a discussion of pharmacological inhibitors. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, drug development, and biomedical science, facilitating a deeper understanding of 4-hydroxysphinganine metabolism and its potential as a therapeutic target.

Introduction to 4-Hydroxysphinganine Metabolism

4-Hydroxysphinganine is a tri-hydroxyl long-chain base that forms the backbone of phytoceramides and other complex sphingolipids. Its synthesis is a highly regulated process, primarily occurring in the endoplasmic reticulum. The metabolic pathways leading to the formation and breakdown of 4-hydroxysphinganine are integral to the overall sphingolipid metabolic network, which includes the de novo synthesis pathway and the salvage pathway.

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA. A series of enzymatic reactions leads to the formation of sphinganine, the direct precursor for 4-hydroxysphinganine. The hydroxylation of sphinganine at the C-4 position is the key step in 4-hydroxysphinganine biosynthesis.

Key Enzymes and Genetic Regulation

The central reaction in 4-hydroxysphinganine formation is catalyzed by sphinganine C-4-hydroxylase. The genetic identity of this enzyme differs between mammals and plants.

Mammalian Sphinganine C-4-Hydroxylase: DEGS2

In mammals, the enzyme responsible for 4-hydroxysphinganine synthesis is the Delta(4)-desaturase, sphingolipid 2 (DEGS2) , also known as DES2. This enzyme exhibits bifunctional activity, capable of both C-4 hydroxylation of sphinganine to form 4-hydroxysphinganine and desaturation of dihydroceramide to form ceramide[1]. The hydroxylase activity of DEGS2 is crucial for the production of phytosphingolipids, which are abundant in tissues like the skin, intestine, and kidney[2].

Genetic Regulation of DEGS2:

The expression of the DEGS2 gene is subject to tissue-specific and developmental regulation. Studies have shown that its expression is dependent on the transcription factor Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) [3]. Furthermore, single nucleotide polymorphisms (SNPs) have been associated with the regulation of DEGS2 expression, indicating a genetic component to its variability in the population[1]. The promoter regions of the DEGS2 gene are available in public databases such as GeneCards, which can be utilized for further investigation into its transcriptional control[4].

Plant Sphinganine C-4-Hydroxylase: SBH1 and SBH2

In plants, particularly in the model organism Arabidopsis thaliana, two homologous genes, SPHINGOID BASE HYDROXYLASE 1 (SBH1) and SPHINGOID BASE HYDROXYLASE 2 (SBH2) , encode for the sphinganine C-4-hydroxylase[5]. These enzymes are crucial for the synthesis of trihydroxy long-chain bases, which are major components of plant sphingolipids.

Genetic Regulation of SBH1 and SBH2:

The expression of SBH1 and SBH2 is regulated by various developmental and environmental cues. The promoter regions of these genes contain cis-regulatory elements that are recognized by specific transcription factors, although the specific transcription factors directly controlling their expression are still an active area of research. Databases like AGRIS (Arabidopsis Gene Regulatory Information Server) can be used to analyze the promoter regions of SBH1 and SBH2 for potential transcription factor binding sites[6]. Plant hormones are also known to play a role in regulating genes involved in secondary cell wall formation, a process where sphingolipids are important, suggesting a potential hormonal regulation of SBH1 and SBH2[7].

Quantitative Data on Enzyme Kinetics

The enzymatic activity of sphinganine C-4-hydroxylases has been characterized in both mammalian and plant systems. The following tables summarize the key kinetic parameters.

Table 1: Kinetic Parameters of Mammalian DEGS2

| Parameter | Value | Substrate | Reference |

| Apparent Km | 35 µM | N-octanoylsphinganine | [8] |

| Vmax | 40 nmol·h-1·mg of protein-1 | N-octanoylsphinganine | [8] |

| Km for mb5 | 0.8 µM | - | [8] |

Table 2: Kinetic Parameters of Plant Sphinganine Hydroxylase (from corn microsomes)

| Parameter | Value | Substrate | Reference |

| Half-maximal activity | ~60 µM | D-erythro-sphinganine | [9] |

| Km for NADPH | 33 µM | - | [9] |

| Km for NADH | 58 µM | - | [9] |

Signaling Pathways and Regulatory Mechanisms

The metabolism of 4-hydroxysphinganine is intricately linked to the broader sphingolipid signaling network. The activity of DEGS2 and SBH1/2 is not only controlled at the transcriptional level but is also influenced by substrate availability and the presence of cofactors.

A critical cofactor for the C-4 hydroxylation reaction is cytochrome b5 . The membrane-bound form of cytochrome b5 is essential for the hydroxylase activity of DEGS2, facilitating electron transfer from NADH[3][8].

dot

Caption: Electron transfer pathway for sphinganine C-4 hydroxylation.

Experimental Protocols

Sphinganine Hydroxylase Activity Assay

This protocol is adapted from studies on mammalian DEGS2 and can be modified for plant enzymes[3].

Materials:

-

Cell or tissue homogenates, or purified enzyme

-

N-octanoyl-D-erythro-[4,5-³H]C₁₈-sphinganine (radiolabeled substrate)

-

N-octanoyl-D-erythro-C₁₈-sphinganine (unlabeled substrate)

-

Reaction buffer: 50 mM Tris/HCl, pH 7.5, 0.3% octylglucoside

-

Purified membrane-bound cytochrome b5 (mb5)

-

NADH

-

Bovine erythrocyte membrane (as a source of cytochrome b5 reductase)

-

TLC plates (e.g., silica gel 60)

-

TLC developing solvent: chloroform/methanol/water (60:20:2, by vol.)

-

Scintillation counter or bio-imaging analyzer

Procedure:

-

Prepare the reaction mixture in a total volume of 50 µl containing:

-

118 µM N-octanoyl-D-erythro-C₁₈-sphinganine (including 1 µCi of the radiolabeled substrate)

-

Indicated amount of purified mb5 (e.g., 5.7 µM)

-

Enzyme source (e.g., 82 ng of purified DEGS2 or microsomal fraction)

-

Bovine erythrocyte membrane (e.g., 85 µg of protein)

-

1 mM NADH

-

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).

-

Extract the lipids and dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol and spot it onto a TLC plate.

-

Develop the TLC plate using the specified solvent system.

-

Visualize the radiolabeled substrate and product using a bio-imaging analyzer or by scraping the corresponding silica spots and quantifying the radioactivity by scintillation counting.

-

Calculate the enzyme activity based on the conversion of substrate to product.

HPLC Analysis of Sphingoid Bases with OPA Derivatization

This method allows for the sensitive quantification of 4-hydroxysphinganine and other sphingoid bases[1].

Materials:

-

Lipid extract from cells or tissues

-

Hydrolysis solution: 1 M aqueous HCl in methanol

-

Diethyl ether

-

o-Phthalaldehyde (OPA) derivatization reagent

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with a fluorescence detector

-

Mobile phase: e.g., 50% acetonitrile containing formic acid and heptafluorobutyric acid

-

Standard solutions of sphinganine, sphingosine, and 4-hydroxysphinganine

Procedure:

-

Hydrolysis of complex sphingolipids:

-

To the lipid extract, add 1 M aqueous HCl in methanol.

-

Incubate at 90°C for 18 hours to release the sphingoid bases.

-

-

Extraction of sphingoid bases:

-

After cooling, extract the sphingoid bases with diethyl ether.

-

Evaporate the ether phase to dryness.

-

-

Derivatization:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Add the OPA reagent and incubate for a short period (e.g., 1-5 minutes) at room temperature to form fluorescent derivatives.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Separate the sphingoid bases using the specified mobile phase and column.

-

Detect the fluorescent derivatives using a fluorescence detector.

-

-

Quantification:

-

Generate a standard curve using the derivatized standard solutions.

-

Quantify the amount of 4-hydroxysphinganine in the sample by comparing its peak area to the standard curve.

-

References

- 1. DEGS2 delta 4-desaturase, sphingolipid 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. WikiGenes - DEGS2 - delta(4)-desaturase, sphingolipid 2 [wikigenes.org]

- 3. The dual lipid desaturase/hydroxylase DEGS2 controls phytoceramide levels necessary to counter intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. mdpi.com [mdpi.com]

- 6. AGRIS: Arabidopsis Gene Regulatory Information Server, an information resource of Arabidopsis cis-regulatory elements and transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 4-Hydroxysphinganine (Phytosphingosine) by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in lipidomics and the analysis of sphingolipids in biological matrices.

Introduction 4-hydroxysphinganine, also known as phytosphingosine, is a crucial sphingolipid that serves as a structural component of cellular membranes and as a signaling molecule.[1] It is particularly abundant in the stratum corneum of the skin, where it plays a vital role in forming the epidermal barrier that protects against environmental factors and prevents water loss.[2][3] Dysregulation of phytosphingosine levels has been associated with skin conditions like psoriasis.[2][3] Given its biological importance, accurate and sensitive quantification in various biological samples is essential for research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high sensitivity and specificity.[4] This application note provides a detailed protocol for the robust quantification of 4-hydroxysphinganine from plasma using LC-MS/MS.

Principle This method employs a simple and rapid liquid-liquid extraction to isolate 4-hydroxysphinganine and other sphingolipids from a plasma sample.[5][6] An internal standard (IS), such as a non-naturally occurring C17-sphingoid base or a stable isotope-labeled analog, is added prior to extraction to ensure accurate quantification by correcting for sample loss during preparation and for matrix effects during ionization.[7][8] The extracted lipids are separated using reverse-phase liquid chromatography (LC). The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][9]

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC or MS-grade methanol, chloroform, water, and formic acid.

-

Standards: 4-hydroxysphinganine (phytosphingosine, t18:0) and a suitable internal standard (e.g., C17-phytosphingosine or d7-phytosphingosine).

-

Chemicals: Ammonium formate.

-

Equipment: Analytical balance, vortex mixer, microcentrifuge, solvent evaporator (e.g., nitrogen evaporator or SpeedVac), autosampler vials, and an LC-MS/MS system (e.g., AB Sciex QTrap or similar).[4]

Standard Solution Preparation

-